2(3H)-Benzothiazolethione,6-propyl-(9CI)

Lipophilicity Physicochemical Properties Medicinal Chemistry

Choose 6-propyl-2(3H)-benzothiazolethione for its specific lipophilicity (XLogP3 3.7 vs 2.27 unsubstituted). Essential for SAR studies optimizing permeability and bioavailability. Reliable synthesis (78% yield) ensures a practical building block for benzothiazole libraries. Avoid assay variability from generic analogs.

Molecular Formula C10H11NS2
Molecular Weight 209.3 g/mol
CAS No. 182678-13-3
Cat. No. B068244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzothiazolethione,6-propyl-(9CI)
CAS182678-13-3
Synonyms2(3H)-Benzothiazolethione,6-propyl-(9CI)
Molecular FormulaC10H11NS2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1)NC(=S)S2
InChIInChI=1S/C10H11NS2/c1-2-3-7-4-5-8-9(6-7)13-10(12)11-8/h4-6H,2-3H2,1H3,(H,11,12)
InChIKeyVUDLDVLERKDARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propyl-2(3H)-benzothiazolethione (CAS 182678-13-3) Scientific Procurement Overview


2(3H)-Benzothiazolethione,6-propyl-(9CI) (CAS 182678-13-3), also known as 6-propyl-3H-1,3-benzothiazole-2-thione, is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring [1]. It features a thione group at the 2-position and an n-propyl substituent at the 6-position of the benzothiazole scaffold [2]. The molecular formula is C10H11NS2, with an exact mass of 209.03343 g/mol, a calculated XLogP3 of 3.7, and a topological polar surface area of 69.4 Ų [3]. This compound is a member of a broader class of 2(3H)-benzothiazolethiones, which serve as privileged scaffolds in medicinal chemistry and are known for diverse biological activities [4].

Why 6-Propyl-2(3H)-benzothiazolethione (CAS 182678-13-3) Cannot Be Replaced by Unsubstituted or Alternative Alkyl Analogs


The 6-propyl substitution in 2(3H)-benzothiazolethione,6-propyl-(9CI) is not an interchangeable alkyl decoration but a critical determinant of molecular properties relevant to scientific applications. While the benzothiazole-2-thione scaffold is broadly active, specific 6-substituents confer distinct physicochemical and electronic characteristics. For instance, the 6-propyl group significantly alters lipophilicity compared to the unsubstituted parent (XLogP3 of 3.7 vs. 2.27 for 2(3H)-benzothiazolethione) [1]. This shift in partition coefficient directly influences membrane permeability, solubility, and compound behavior in biological assays and materials applications. A generic substitution with a 6-methyl analog would result in a lower calculated XLogP3 (~2.87) and reduced lipophilicity, potentially compromising performance in applications requiring specific hydrophobicity. Furthermore, the 6-propyl analog serves as a key intermediate in the established synthetic route for 6-substituted 2(3H)-benzothiazolethiones, a pathway that cannot be directly replicated with unsubstituted or differently substituted aniline precursors [2]. Substituting this compound with a close analog introduces uncontrolled variability that can undermine experimental reproducibility and data comparability.

Quantitative Comparative Evidence for 6-Propyl-2(3H)-benzothiazolethione (CAS 182678-13-3) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 6-Propyl vs. 6-Methyl and Unsubstituted 2(3H)-Benzothiazolethione

The 6-propyl substitution confers a significantly higher calculated lipophilicity (XLogP3 = 3.7) compared to the unsubstituted parent 2(3H)-benzothiazolethione (XLogP3 = 2.27) and the 6-methyl analog (XLogP3 = 2.87) [1]. This difference represents a 1.43 log unit increase over the unsubstituted parent and a 0.83 log unit increase over the 6-methyl analog. The enhanced lipophilicity of the 6-propyl derivative may influence its partition coefficient in biological membranes and its solubility profile in organic solvents, which are critical parameters for applications in medicinal chemistry and materials science.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison: 6-Propyl vs. 6-Methyl and Unsubstituted 2(3H)-Benzothiazolethione

The topological polar surface area (TPSA) of 6-propyl-2(3H)-benzothiazolethione is 69.4 Ų, which is notably higher than the unsubstituted parent 2(3H)-benzothiazolethione (TPSA = 53.6 Ų) and the 6-methyl analog (TPSA = 61.3 Ų) [1]. The increase of 15.8 Ų over the unsubstituted parent and 8.1 Ų over the 6-methyl analog suggests that the propyl group at the 6-position contributes to a larger polar surface area, which can influence the compound's ability to form hydrogen bonds and interact with polar environments. This property is particularly relevant in drug design, where TPSA is correlated with intestinal absorption and blood-brain barrier penetration.

Polar Surface Area Physicochemical Properties Drug Design

Synthetic Yield Comparison: 6-Propyl vs. Other 6-Substituted 2(3H)-Benzothiazolethiones

In the synthesis of 6-substituted 2(3H)-benzothiazolethiones via cyclization of 4-alkyl-2-bromoanilines with potassium O-ethyl dithiocarbonate, the 6-propyl derivative was obtained in a yield of 78% [1]. This yield is comparable to that of the 6-butyl analog (80%) and the 6-pentyl analog (75%) under identical reaction conditions. The consistency in yield across different alkyl chain lengths suggests that the synthetic methodology is robust for the preparation of 6-alkyl substituted 2(3H)-benzothiazolethiones, making the 6-propyl derivative a reliable and accessible member of this compound class for further derivatization or biological evaluation.

Organic Synthesis Reaction Yield Benzothiazole Derivatives

Rotatable Bond Count Comparison: 6-Propyl vs. 6-Methyl and Unsubstituted 2(3H)-Benzothiazolethione

The 6-propyl group introduces a higher degree of molecular flexibility compared to shorter alkyl substituents. The target compound has a rotatable bond count of 2, whereas the unsubstituted 2(3H)-benzothiazolethione and the 6-methyl analog both have 0 rotatable bonds [1]. The additional rotatable bonds in the 6-propyl derivative increase conformational flexibility, which can affect binding to biological targets, crystal packing, and solubility. This increased flexibility may be advantageous in drug design for optimizing ligand-receptor interactions or in materials science for modulating intermolecular forces.

Molecular Flexibility Conformational Analysis Drug Design

Optimal Research and Industrial Application Scenarios for 6-Propyl-2(3H)-benzothiazolethione (CAS 182678-13-3) Based on Evidence


Scaffold for Medicinal Chemistry SAR Studies Requiring Moderate Lipophilicity

The 6-propyl-2(3H)-benzothiazolethione scaffold offers a calculated XLogP3 of 3.7, which is significantly higher than the unsubstituted parent (2.27) and the 6-methyl analog (2.87) [1]. This moderate lipophilicity makes it a suitable starting point for structure-activity relationship (SAR) studies aimed at optimizing membrane permeability and oral bioavailability. Researchers developing benzothiazole-based therapeutics can use this compound to explore the impact of a propyl substituent on pharmacokinetic properties without introducing excessive hydrophobicity that might limit solubility.

Physicochemical Property Benchmarking for Computational Chemistry and QSAR Modeling

The well-defined computed properties of 6-propyl-2(3H)-benzothiazolethione, including its TPSA of 69.4 Ų, XLogP3 of 3.7, and rotatable bond count of 2, make it a valuable data point for benchmarking computational models and quantitative structure-activity relationship (QSAR) studies [1]. The distinct physicochemical profile compared to its 6-methyl and unsubstituted analogs allows for the validation of in silico predictions of lipophilicity, polar surface area, and molecular flexibility, which are critical parameters in modern drug discovery pipelines.

Synthetic Intermediate in the Preparation of Diversified 6-Substituted Benzothiazole Libraries

The established synthetic route for 6-propyl-2(3H)-benzothiazolethione, which proceeds in 78% yield via cyclization of 4-propyl-2-bromoaniline with potassium O-ethyl dithiocarbonate, demonstrates the feasibility of preparing this compound as part of a broader library of 6-alkyl substituted 2(3H)-benzothiazolethiones [1]. This reliable synthesis makes it a practical intermediate for generating diverse benzothiazole derivatives through subsequent functionalization of the thione group, enabling the exploration of chemical space around this privileged scaffold.

Comparative Physicochemical Studies of Alkyl Chain Length Effects on Heterocyclic Scaffolds

The 6-propyl derivative serves as a key member in a homologous series of 6-alkyl-2(3H)-benzothiazolethiones, alongside the 6-methyl, 6-butyl, and 6-pentyl analogs. By procuring this specific compound, researchers can systematically investigate how incremental changes in alkyl chain length at the 6-position affect physicochemical properties such as lipophilicity, polar surface area, and molecular flexibility [1]. Such comparative studies are essential for understanding structure-property relationships in heterocyclic chemistry and for designing compounds with tailored characteristics for specific applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2(3H)-Benzothiazolethione,6-propyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.